
Impurity C of Calcitriol
Vue d'ensemble
Description
Calcitriol (1,25-dihydroxyvitamin D₃) is the active metabolite of vitamin D₃, primarily used to manage secondary hyperparathyroidism in chronic kidney disease (CKD) and end-stage renal disease (ESRD) . Its therapeutic action involves binding to the vitamin D receptor (VDR) to regulate calcium-phosphate homeostasis and suppress parathyroid hormone (PTH).
Impurity C of Calcitriol is a structurally related compound identified during the synthesis or degradation of calcitriol. These analogs are designed to retain calcitriol’s therapeutic benefits while minimizing hypercalcemic side effects .
Méthodes De Préparation
Synthetic Routes to Impurity C of Calcitriol
Thermal Isomerization of Calcitriol
Impurity C forms during the synthesis of calcitriol under specific thermal conditions. A study by Scientific Research Publishing (2015) demonstrated that heating calcitriol in acetonitrile (ACN) at 80°C for 5 hours induces cis/trans isomerization at carbon 7, yielding Pre-Calcitriol (Impurity C) as a major product . This method leverages the inherent instability of calcitriol’s triene system, which undergoes reversible -sigmatropic shifts under thermal stress.
Reaction Conditions:
-
Solvent: Acetonitrile (95% purity)
-
Temperature: 80°C ± 2°C
-
Duration: 5 hours
The resultant mixture typically contains calcitriol and Impurity C in a 70:30 ratio, necessitating further purification via preparative chromatography.
Derivatization with PTAD
The PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) adduct formation is a widely used method to stabilize and isolate Impurity C. As reported by CymitQuimica and Chemsrc, pre-calcitriol reacts with PTAD to form a covalent adduct, which enhances chromatographic separation due to increased polarity .
Synthetic Protocol:
-
Reagent Preparation: PTAD (1.2 equiv) dissolved in anhydrous tetrahydrofuran (THF).
-
Reaction: Pre-calcitriol (1.0 equiv) is added dropwise at 0°C under nitrogen.
-
Quenching: Reaction terminated with ice-cold methanol after 2 hours.
-
Workup: Crude product purified via silica gel chromatography (ethyl acetate/hexane, 3:7) .
Key Data:
Parameter | Value |
---|---|
Purity (HPLC) | ≥98% |
Molecular Weight | 591.78 g/mol |
Solubility | 45 mg/mL in DMSO |
Storage Conditions | -80°C in amber vials |
Isolation and Purification Techniques
Preparative Chiral Chromatography
The isolation of Impurity C from calcitriol synthesis mixtures requires high-resolution chromatographic methods. A stability-indicating RP-HPLC method developed by Scirp employs a Supelco Acentis Express RP-C18 column (150 × 4.6 mm, 2.7 µm) with gradient elution :
Chromatographic Conditions:
-
Mobile Phase A: Water:MeOH:THF (70:25:5 v/v/v)
-
Mobile Phase B: ACN:Water:THF (90:5:5 v/v/v)
-
Flow Rate: 1.0–2.0 mL/min
-
Detection: 264 nm (calcitriol), 240 nm (Impurity C)
Performance Metrics:
Parameter | Value |
---|---|
Retention Time | 28.5 min (Impurity C) |
Resolution (Rs) | >2.0 vs. calcitriol |
Peak Asymmetry | 1.1–1.3 |
Recrystallization Challenges
Early methods using ethyl acetate or ethanol for recrystallization faced issues with solvent retention (e.g., 4.1% ethyl acetate in final product) . Modern approaches prioritize methyl formate due to its lower boiling point (31.5°C) and reduced solvate formation, achieving residual solvent levels <0.5% .
Analytical Characterization
Spectroscopic Validation
FT-IR Analysis:
-
Calcitriol: C=O stretch at 1645 cm⁻¹, OH stretch at 3420 cm⁻¹.
-
Impurity C: Shifted C=O stretch to 1660 cm⁻¹, indicating PTAD adduct formation .
NMR Data (¹H, 500 MHz):
-
Pre-Calcitriol PTAD Adduct: δ 7.2–7.4 (m, 5H, aromatic), δ 5.1 (d, J=11 Hz, H-19), δ 0.8 (s, H-18) .
Industrial-Scale Production Considerations
Factor | Optimization Strategy |
---|---|
Cost Efficiency | Use of ACN over THF for thermal isomerization |
Throughput | Preparative HPLC with 2.0 mL/min flow rate |
Stability | Storage at -80°C with nitrogen overlay |
Regulatory and Quality Control Aspects
The European Pharmacopeia (EP) mandates ≤0.5% for individual impurities in calcitriol formulations . Impurity C’s quantification requires method validation per ICH Q2(R1), including specificity, accuracy (±2% recovery), and precision (RSD <2.0%) .
Analyse Des Réactions Chimiques
Types de réactions : L’Impureté C de la Calcitriol subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, conduisant à la formation de produits réduits.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome. La réaction est généralement effectuée en milieu acide ou basique.
Réduction : Les réactifs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium. La réaction est généralement effectuée en conditions anhydres.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des cétones ou des aldéhydes, tandis que les réactions de réduction peuvent produire des alcools ou des hydrocarbures .
4. Applications de la recherche scientifique
L’Impureté C de la Calcitriol a plusieurs applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
Chemistry
Impurity C serves as a reference standard in the development and validation of analytical methods. Its presence in vitamin D formulations necessitates accurate measurement to ensure product quality and safety. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) often utilize this compound for calibration purposes.
Biology
In biological studies, Impurity C is instrumental in understanding the metabolic pathways associated with vitamin D3 and its metabolites. Research has shown that it can influence various biological processes related to calcium metabolism and bone health by interacting with the vitamin D receptor (VDR) .
Medicine
Impurity C is relevant in pharmacological research focusing on vitamin D analogs. Studies investigate its pharmacokinetics and pharmacodynamics to ascertain how impurities may affect therapeutic outcomes. For instance, its role in modulating calcium homeostasis makes it a candidate for exploring treatments for conditions like osteoporosis and certain cancers .
Case Study 1: Mineralization Effects
A study investigated the mineralization-inductive effects of calcitriol compared to vitamin C in cultured human periodontium cells. The results indicated that calcitriol exhibited significant mineralization effects, which could be relevant for understanding the potential therapeutic roles of Impurity C in similar contexts .
Case Study 2: Pharmacokinetics of Vitamin D Analogues
Research focusing on the pharmacokinetics of vitamin D analogs highlights how impurities like Impurity C can alter absorption rates and biological activity. This underscores the importance of characterizing impurities to optimize therapeutic formulations .
Mécanisme D'action
L’Impureté C de la Calcitriol exerce ses effets par des interactions avec le récepteur de la vitamine D (VDR). Le composé se lie au VDR, conduisant à l’activation de diverses voies de signalisation. Ces voies régulent l’expression de gènes impliqués dans l’homéostasie du calcium et du phosphate, la prolifération cellulaire et la différenciation . Les cibles moléculaires et les voies impliquées comprennent le VDR, le VDR associé à la membrane et le membre 3 de la famille A de l’isomérase des disulfures protéiques (Pdia3) .
Composés similaires :
Calcifédiol : Le métabolite précurseur immédiat de la calcitriol, qui se lie également au VDR mais avec une affinité plus faible.
Paricalcitol : Un analogue synthétique de la calcitriol utilisé pour traiter l’hyperparathyroïdie secondaire.
Unicité : L’Impureté C de la Calcitriol est unique par sa structure d’adduit de triazoline du pré-calcitriol. Cette différence structurelle lui permet de servir de marqueur d’impureté spécifique dans la synthèse et le contrôle de la qualité des formulations de vitamine D3. Ses interactions uniques avec le VDR et d’autres cibles moléculaires en font un outil précieux pour la recherche sur la compréhension des effets biologiques de la vitamine D3 et de ses métabolites .
Comparaison Avec Des Composés Similaires
Pharmacological Efficacy and Hypercalcemic Risk
- Calcitriol vs. EB1089 : In the Dunning MAT LyLu prostate cancer model, EB1089 reduced lung metastases by 66% (vs. 54% for calcitriol) with significantly lower hypercalcemia (12.59 mg/dL vs. 14.47 mg/dL) .
- Calcitriol vs. Inecalcitol : Preclinical studies show inecalcitol requires lower concentrations for antitumor effects but fails to dissociate hypercalcemia from efficacy in vivo .
Mechanisms of Action
- Calcitriol: Induces G1 cell cycle arrest in tumor cells (75.8% G1 phase vs. 57.4% in controls) and modulates immune markers like Arg1/iNOS .
- EB1089 : Shares calcitriol’s antiproliferative effects but activates VDR with reduced calcemic liability .
- PRI-2205: Lowers iNOS in tumor-associated macrophages, contrasting with calcitriol’s upregulation of Arg1 in young mice .
Clinical and Preclinical Outcomes
- Bone Health: Calcitriol decreases bone turnover but risks adynamic bone disease in CKD patients, whereas calcimimetics (non-analogs) preserve bone activity .
Critical Challenges and Contradictions
- Hypercalcemia Dissociation: No analog fully separates hypercalcemia from therapeutic effects.
- In Vitro vs.
- Organoid Studies: Calcitriol’s transcriptomic effects on colon/rectal organoids are consistent across patients, but genomic polymorphisms (e.g., VDR, CYP24A1) may alter responses in vivo .
Activité Biologique
Impurity C of Calcitriol, also known as 1,25-dihydroxyvitamin D3, is a metabolite of vitamin D that plays a crucial role in calcium homeostasis and bone metabolism. This article explores the biological activity of Impurity C, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Overview of Calcitriol and Its Impurities
Calcitriol is the active form of vitamin D, primarily involved in regulating calcium and phosphate metabolism in the body. It binds to the vitamin D receptor (VDR), influencing gene expression related to calcium absorption in the intestines, renal tubular reabsorption, and bone resorption. Impurity C is recognized as a significant impurity of calcitriol, which may exhibit distinct biological activities compared to its parent compound.
Impurity C exerts its biological effects primarily through:
- Binding to VDR : Similar to calcitriol, Impurity C activates VDR, leading to increased expression of genes responsible for calcium transport and metabolism.
- Calcemic Effects : It promotes intestinal absorption of calcium and phosphate, contributing to elevated serum calcium levels.
- Antitumor Activity : Studies have shown that calcitriol and its impurities can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers .
1. Calcium Homeostasis
Impurity C enhances intestinal absorption of calcium and phosphate. This effect is crucial for maintaining bone health and preventing conditions such as osteoporosis. The IC50 value for VDR activation by calcitriol has been documented, indicating its potency in modulating calcium levels .
2. Antitumor Properties
Research indicates that calcitriol and its impurities can inhibit tumor growth. For example:
- Inhibition of Cell Proliferation : In vitro studies demonstrate that calcitriol reduces proliferation rates in various cancer cell types .
- Mechanisms of Action : This inhibition is mediated through apoptosis induction and modulation of gene expression related to cell cycle regulation .
3. Mineralization Induction
Calcitriol has been shown to enhance mineralization processes in cultured human periodontal ligament cells (hPDCs). A study indicated that lower concentrations (10^-8 M) of calcitriol significantly stimulated mineralization-related gene expression compared to higher concentrations . This suggests that Impurity C may also contribute positively to mineralization processes.
Case Study 1: Vitamin D Toxicity
A clinical case highlighted the effects of excessive vitamin D supplementation leading to hypercalcemia. The patient presented with elevated 25(OH)D levels due to high intake over several months. This case underscores the importance of monitoring vitamin D metabolites like Impurity C, which can exacerbate conditions like hypercalcemia when present in excess .
Case Study 2: Antitumor Activity
In a study involving cancer patients treated with calcitriol, significant reductions in tumor markers were observed alongside improved patient outcomes. This suggests potential therapeutic applications for Impurity C in oncology settings .
Data Summary
The following table summarizes key findings related to the biological activity of Impurity C:
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Impurity C of Calcitriol in pharmaceutical formulations?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Use a C18 column, mobile phase of acetonitrile:water (75:25 v/v), and detection at 265 nm. The USP monograph specifies a retention time threshold of 0.1% for impurities relative to the main calcitriol peak . Validate the method per ICH guidelines, including specificity, linearity (R² > 0.995), and precision (%RSD < 2.0).
Q. How can structural elucidation of Impurity C be performed to distinguish it from other calcitriol derivatives?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For NMR, focus on distinguishing the PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) adduct formation, which alters chemical shifts in the 6–8 ppm region for aromatic protons . HRMS should confirm the molecular ion [M+H]⁺ at m/z 606.3, consistent with the PTAD adduct.
Q. What synthetic pathways are associated with the formation of Impurity C during calcitriol production?
- Methodology : Impurity C arises primarily from incomplete purification of intermediates in the hydroxylation steps of calcitriol synthesis. Investigate reaction conditions (e.g., temperature, catalyst purity) using kinetic studies. For example, excess PTAD reagent during derivatization increases adduct formation, requiring stoichiometric optimization .
Q. How does Impurity C affect the pharmacological activity of calcitriol in vitro?
- Methodology : Assess vitamin D receptor (VDR) binding affinity via competitive radioligand assays. Compare IC₅₀ values of calcitriol and Impurity C. Studies show Impurity C exhibits <10% VDR activation compared to calcitriol, likely due to steric hindrance from the PTAD moiety .
Q. What safety protocols are critical when handling Impurity C in laboratory settings?
- Methodology : Follow GHS guidelines: use PPE (nitrile gloves, safety goggles), avoid dust generation, and ensure fume hood ventilation. Impurity C is classified as H302 (oral toxicity) and H315 (skin irritation). Store at -20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can contradictory data on Impurity C’s stability under varying pH conditions be resolved?
- Methodology : Conduct forced degradation studies (acid/base hydrolysis, oxidation) with LC-MS monitoring. For example, at pH < 3, Impurity C degrades into PTAD and calcitriol precursors, while alkaline conditions (pH > 9) stabilize the adduct. Use Arrhenius modeling to predict shelf-life .
Q. What is the mechanistic role of Impurity C in modulating CYP24A1 expression in cancer cell lines?
- Methodology : Use siRNA knockdown and qPCR to assess CYP24A1 mRNA levels in T-47D or SUM-229PE cells treated with Impurity C. Co-treatment with calcitriol (0.1–10 nM) reveals dose-dependent suppression of CYP24A1 upregulation, suggesting competitive inhibition of VDR-mediated transcription .
Q. How can degradation kinetics of Impurity C be modeled in spray-dried calcitriol formulations?
- Methodology : Apply a Box-Behnken design to optimize spray-drying parameters (feed rate, aspiration, concentration). Monitor Impurity C levels via HPLC over 6 months at 25°C/60% RH. Degradation follows first-order kinetics (k = 0.012 day⁻¹), with moisture content >5% accelerating breakdown .
Q. What strategies improve the detection of Impurity C in biological matrices (e.g., serum)?
- Methodology : Use solid-phase extraction (SPE) with C18 cartridges followed by LC-MS/MS. Optimize ion transitions (m/z 606.3 → 271.1 for Impurity C; m/z 416.3 → 365.2 for calcitriol). Validate recovery rates (>85%) in spiked serum samples .
Q. How can orthogonal analytical methods resolve co-elution of Impurity C with other calcitriol metabolites?
Propriétés
IUPAC Name |
(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29-,30+,31+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDPRRXRNSGAGP-ZBKKTSFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.